molecular formula C5H4ClF3N2 B6271286 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole CAS No. 2763776-97-0

2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

Cat. No. B6271286
CAS RN: 2763776-97-0
M. Wt: 184.5
InChI Key:
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Description

2-(Chloromethyl)-1-(trifluoromethyl)-1H-imidazole (CMTFI) is a synthetic, halogenated heterocyclic compound that has been studied for its potential applications in scientific research. CMTFI has a wide range of biochemical and physiological effects, and is used in laboratory experiments for its specific advantages and limitations. In

Scientific Research Applications

2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has been studied for its potential applications in scientific research. It is used to study the effects of halogenated heterocyclic compounds on the environment, and it has been used in laboratory experiments to investigate the effects of halogenated compounds on the metabolism of cells. 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has also been studied for its potential applications in drug delivery, as it has been found to be able to penetrate cell membranes and deliver drugs to target cells.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is not yet fully understood. However, it is believed that the halogenated heterocyclic structure of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole allows it to interact with cell membranes and proteins, which then leads to changes in the metabolic pathways of cells. Furthermore, 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has been found to be able to interact with the cell’s receptors, which then leads to changes in the cell’s biochemical pathways.
Biochemical and Physiological Effects
2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-oxidant properties. It has also been found to have an effect on the regulation of cell growth and differentiation. Furthermore, 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has been found to have an effect on the metabolism of cells, including the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several advantages for laboratory experiments. It is a relatively stable compound, and it has been found to be able to penetrate cell membranes and deliver drugs to target cells. Furthermore, it has been found to have a wide range of biochemical and physiological effects, which makes it useful for studying the effects of halogenated compounds on the metabolism of cells.
However, 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole also has several limitations for laboratory experiments. It is a relatively toxic compound, and it can be difficult to obtain in large quantities. Furthermore, it is not well understood, and its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole include further research into its mechanism of action and its biochemical and physiological effects. Furthermore, further research could be conducted into its potential applications in drug delivery and its potential effects on the environment. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole and other halogenated heterocyclic compounds. Finally, further research could be conducted into the development of new compounds that are based on the structure of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole.

Synthesis Methods

2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole can be synthesized by a two-step process, beginning with the reaction of 2-chloro-1-methyl-1H-imidazole with trifluoromethanesulfonic anhydride in anhydrous dimethylformamide (DMF). This reaction yields 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole (2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole). The second step involves the reaction of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole with a base, such as sodium hydroxide, to form the sodium salt of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole involves the reaction of 2-(trifluoromethyl)-1H-imidazole with chloromethyl chloride in the presence of a base.", "Starting Materials": [ "2-(trifluoromethyl)-1H-imidazole", "Chloromethyl chloride", "Base (such as triethylamine or potassium carbonate)", "Solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "Add the 2-(trifluoromethyl)-1H-imidazole to a reaction flask", "Add the chloromethyl chloride to the reaction flask", "Add the base to the reaction flask", "Add the solvent to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2763776-97-0

Product Name

2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

Molecular Formula

C5H4ClF3N2

Molecular Weight

184.5

Purity

95

Origin of Product

United States

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